3,5-Dichloro-2-hydroxybenzenesulfonic acid

Catalog No.
S592929
CAS No.
26281-43-6
M.F
C6H4Cl2O4S
M. Wt
243.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-2-hydroxybenzenesulfonic acid

CAS Number

26281-43-6

Product Name

3,5-Dichloro-2-hydroxybenzenesulfonic acid

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonic acid

Molecular Formula

C6H4Cl2O4S

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12)

InChI Key

LWKJNIMGNUTZOO-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-hydroxy-3,5-dichlorobenzenesulfonate, 3,5-dichloro-2-hydroxybenzenesulfonic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, monosodium salt, HDCBS, sodium 2-hydroxy-3,5-dichlorobenzenesulfonate

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl

RN given refers to parent cpd

3,5-Dichloro-2-hydroxybenzenesulfonic acid (CAS 26281-43-6) is a halogenated aromatic sulfonic acid. Its specific substitution pattern—two chlorine atoms ortho and para to the hydroxyl group—creates distinct electronic properties that are leveraged in two primary domains: as a highly effective leaving group for creating stable active esters in complex organic synthesis, and as a sensitive chromogenic reagent in diagnostic assays. [REFS-1, REFS-2] Unlike simpler analogs like phenolsulfonic acid, its utility is defined by specific, non-interchangeable performance in these specialized applications.

Substituting 3,5-Dichloro-2-hydroxybenzenesulfonic acid with its non-halogenated parent, phenolsulfonic acid, or even its sodium salt form, can lead to critical process failures. The two chlorine atoms are not passive substituents; they are electron-withdrawing groups that significantly increase the acidity of the phenolic proton and enhance the stability of the corresponding phenoxide, making it an excellent leaving group. [1] This specific reactivity is essential for its function in forming high-stability active esters for peptide synthesis, a role where phenolsulfonic acid would be ineffective. In diagnostic applications, this substitution pattern is crucial for the kinetics and spectral properties of the final chromophore, meaning that replacement with a generic analog would compromise assay sensitivity and reproducibility. The choice between the acid and its sodium salt is also a critical procurement decision, as it dictates physical form, handling properties, and formulation pH.

Precursor Suitability: Enabling High-Stability Active Esters for Pharmaceutical Acylation

This compound is specified as a precursor for novel acylating agents used in the modification of pharmaceutical peptides such as GLP-1 and insulin. A patent discloses that esterifying a PEGylated compound to the hydroxyl group of 3,5-dichloro-2-hydroxy-benzenesulfonic acid (DCHBS) creates an active ester with improved stability. [1] This enhanced stability leads to an acylation process with improved robustness, yield, and overall production economy compared to processes using less suitable activating groups.

Evidence DimensionProcess Robustness and Economy in Peptide Acylation
Target Compound DataForms a novel acylating agent with 'improved stability'.
Comparator Or BaselineImplied baseline of standard acylation agents used in peptide synthesis.
Quantified DifferenceLeads to 'improved yield and overall production economy'.
ConditionsAcylation of pharmaceutical peptides and proteins (e.g., GLP-1, insulin) via a DCHBS-activated ester intermediate.

For pharmaceutical process development and manufacturing, improved yield and robustness directly reduce production costs and batch variability, making this a critical precursor for efficient bioconjugation.

Formulation & Handling: Solid Sodium Salt vs. Liquid Acid Form for Aqueous Systems

Procurement decisions between the free acid and its salt form are driven by handling and formulation requirements. The sodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid is a solid powder with a melting point above 300 °C. In contrast, the parent compound, phenolsulfonic acid, is typically supplied as a yellowish, corrosive liquid that turns brown on exposure to air. The solid salt form offers superior thermal stability, non-corrosive handling, and simplified weighing and dissolution for preparing precise aqueous reagent solutions.

Evidence DimensionPhysical Form and Melting Point
Target Compound DataSodium salt is a solid powder with mp >300 °C.
Comparator Or BaselinePhenolsulfonic acid (unsubstituted parent compound), which is a yellowish liquid.
Quantified DifferenceSolid vs. Liquid, with a significantly higher decomposition temperature for the salt, indicating greater thermal stability.
ConditionsStandard laboratory and manufacturing environments.

For applications requiring aqueous formulations, such as diagnostic kits, procuring the solid sodium salt minimizes handling risks, improves storage stability, and increases the accuracy of reagent preparation.

Analytical Performance: Enabling Sensitive and Reproducible Colorimetric Assays

The specific dichlorinated structure of this compound is deliberately chosen for its role in high-performance diagnostic systems. It is a key component, along with 4-aminophenazone, in the Trinder reaction for the enzymatic quantification of analytes like uric acid and hydrogen peroxide in biological samples. [1] The electron-withdrawing chlorine atoms are critical for modulating the reactivity and spectral properties of the resulting quinone-imine dye, which forms the basis of the colorimetric measurement. This specific structure is selected to ensure high analytical recovery rates and reproducibility in serum and urine analyses.

Evidence DimensionUtility in High-Performance Diagnostic Assays
Target Compound DataEstablished use in a chromogenic system for the direct enzymatic assay of uric acid in serum and urine.
Comparator Or BaselineGeneric or alternative chromogenic reagents (e.g., non-halogenated phenols).
Quantified DifferenceThe specific 3,5-dichloro substitution is integral to the performance of a widely adopted clinical chemistry method, indicating optimized properties versus potential substitutes.
ConditionsEnzymatic colorimetric assay (Trinder-type reaction) for quantifying hydrogen peroxide or its precursors.

In clinical diagnostics, the choice of chromogenic reagent directly impacts assay sensitivity and reliability; procuring this specific compound is necessary to replicate established, validated methods and ensure accurate patient results.

Precursor for High-Stability Active Esters in Pharmaceutical Peptide Modification

For process chemistry and pharmaceutical manufacturing, this compound is the specified choice for creating robust, stable active esters. This is particularly relevant when developing efficient and high-yield acylation or PEGylation processes for therapeutic peptides, where process economy and batch-to-batch consistency are paramount. [1]

Formulating Stable, High-Purity Solid Reagent Kits for Clinical Diagnostics

When developing or manufacturing diagnostic kits that rely on the Trinder reaction, the sodium salt of this compound is the appropriate choice. Its solid, stable, and non-corrosive nature ensures long-term reagent stability and allows for precise, reproducible manufacturing of kits for quantifying analytes like uric acid, glucose, or cholesterol.

High-Sensitivity Quantification of Peroxides in Biochemical and Clinical Assays

In research or clinical labs requiring the accurate measurement of hydrogen peroxide or the activity of peroxide-producing enzymes, this compound is a critical reagent. Its specific chemical structure is essential for achieving the sensitivity and reliability required in validated enzymatic assays used for studying oxidative stress or for clinical diagnosis. [2]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.9207352 Da

Monoisotopic Mass

241.9207352 Da

Heavy Atom Count

13

Related CAS

54970-72-8 (mono-hydrochloride salt)

Other CAS

26281-43-6

Wikipedia

3,5-Dichloro-2-hydroxybenzenesulfonic acid

Dates

Last modified: 08-15-2023

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